Topoisomerase I Inhibitory Potency and Enzyme Selectivity: Head-to-Head vs. 4-Bromophenyl Analog
In a direct head-to-head study of 21 benzoxazole derivatives using a DNA topoisomerase relaxation assay with supercoiled pBR322 plasmid DNA, 2-(4′-tert-butylphenyl)-6-nitrobenzoxazole (compound 1c) exhibited an IC₅₀ of 104 µM against human Topoisomerase I and was identified as the most effective Topo I inhibitor in the entire series [1]. In contrast, the 4-bromophenyl analog (1f) was the most effective Topo II inhibitor with an IC₅₀ of 71 µM, demonstrating that the 4-tert-butyl → 4-bromo switch fundamentally redirects enzyme selectivity from Topo I to Topo II [1]. Notably, compound 1c was among only four derivatives (1c, 1f, 2b, 2e) that inhibited human Topo I, and among three (1c, 1e, 1f) that inhibited human Topo IIα, confirming it as a dual-target agent with Topo I preference [1].
| Evidence Dimension | Human DNA Topoisomerase I inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 104 µM (Topo I); also inhibits Topo IIα |
| Comparator Or Baseline | 2-(4′-bromophenyl)-6-nitrobenzoxazole (1f): Topo II IC₅₀ = 71 µM (most effective Topo II inhibitor); 19 other benzoxazole derivatives tested |
| Quantified Difference | Target is the most potent Topo I inhibitor among 21 compounds; 4-Br analog is a Topo II-selective inhibitor (71 µM vs. 104 µM, different enzyme target preference) |
| Conditions | Eukaryotic DNA topoisomerase I and II relaxation assay; supercoiled pBR322 plasmid DNA conversion to relaxed form; human Topo I and Topo IIα enzymes |
Why This Matters
For research programs targeting Topoisomerase I (e.g., camptothecin-like mechanisms), this compound provides the highest Topo I potency within the benzoxazole class, whereas the commonly available 4-bromo analog is unsuitable as it preferentially inhibits Topo II.
- [1] Zilifdar F, Foto E, Ertan-Bolelli T, Yildiz I, Aki-Yalcin E, Diril N. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery. 2018;15(11):1109–1116. View Source
